6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene
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Overview
Description
6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C₁₂H₁₀BrClO₂ and a molecular weight of 301.57 g/mol . This compound belongs to the naphthalene family and is characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine and chlorine reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, followed by purification steps to obtain the desired product with high purity. The use of advanced chemical reactors and separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxymethoxy groups allows it to engage in various chemical interactions, potentially affecting biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(methoxymethoxy)naphthalene
- 6-Bromo-1-chloro-2-methoxynaphthalene
Uniqueness
6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene is unique due to the specific arrangement of bromine, chlorine, and methoxymethoxy groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
6-bromo-1-chloro-2-(methoxymethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClO2/c1-15-7-16-11-5-2-8-6-9(13)3-4-10(8)12(11)14/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTHCMRCJAQZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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